DL-Ornithine

概要

説明

DL-Ornithine is a non-proteinogenic amino acid that plays a crucial role in various physiological processes. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism. This compound is synthesized from arginine and is then converted into citrulline in the urea cycle. This conversion helps detoxify ammonia and assists in the production of urea, which is excreted through urine .

準備方法

Synthetic Routes and Reaction Conditions: DL-Ornithine can be synthesized through several methods. One common method involves condensing 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile . This method yields this compound as the monohydrochloride. Another method involves the enzymatic hydrolysis of arginine to produce ornithine .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is sustainable and environmentally friendly, although it requires optimization to meet market demands .

化学反応の分析

Decarboxylation to Putrescine

DL-Ornithine undergoes stereospecific decarboxylation via ornithine decarboxylase (ODC), producing putrescine (1,4-diaminobutane) and CO₂. This reaction is critical in polyamine biosynthesis.

Key Findings:

-

Stereochemical Retention : Bacterial ODC exclusively decarboxylates the L-isomer of ornithine. Deuterium-labeling studies in ²H₂O confirmed that the reaction proceeds with retention of configuration at C-1 of putrescine (pro-R hydrogen retention) .

-

Isotope Tracing : Decarboxylation of DL-[2-²H]ornithine in H₂O yielded [1-²H]putrescine, where the deuterium occupied the pro-S position , contrasting with [1-²H]putrescine derived from L-ornithine in ²H₂O (pro-R position) .

Table 1: Stereochemical Outcomes of Ornithine Decarboxylation

| Substrate | Reaction Conditions | Product Configuration | Deuterium Retention |

|---|---|---|---|

| L-Ornithine in ²H₂O | ODC, pH 7.0, 37°C | [1-²H]putrescine (R) | 100% |

| DL-[2-²H]ornithine in H₂O | ODC, pH 7.0, 37°C | [1-²H]putrescine (S) | 73.7% |

Microbial Fermentation and Oxidative Cleavage

Clostridium sticklandii ferments this compound into alanine, acetate, CO₂, and NH₃, with proline acting as an electron acceptor.

Reaction Pathway:

-

Oxidative Deamination : this compound is cleaved between C-3 and C-4, yielding alanine (from C₁–C₃) and acetate (from C₄–C₅) .

-

Isotopic Labeling :

Table 2: Carbon Distribution in C. sticklandii Fermentation

| Labeled Position | Major Product | Isotope Recovery |

|---|---|---|

| C-1 | CO₂ | 100% |

| C-2 | Alanine | 70% |

| C-5 | Acetate | 85% |

Key Steps:

-

Amination : α-Hydroxyglutaronitrile → α-aminoglutaronitrile (NH₃, 30–100°C).

-

Cyclization : Treatment with CO₂/NH₃ forms 4-cyano-2-ureidobutyramide or 5-(2-cyanoethyl)hydantoin .

-

Reduction/Hydrolysis : Catalytic hydrogenation (Raney Ni, H₂) followed by alkaline hydrolysis yields this compound .

Reactivity of Amino Groups

The δ- and α-amino groups exhibit distinct reactivity:

-

Dansyl Chloride Labeling : Free δ-amino groups in δ-poly-L-ornithine react preferentially, forming δ-dansyl ornithine, whereas α-amino groups remain unmodified .

-

pH-Dependent Stability : this compound is stable at physiological pH (7.4) but degrades under extreme acidity (protonation) or alkalinity (deprotonation) .

Enzymatic Oxidation

The D-amino acid oxidase selectively oxidizes D-ornithine-derived alanine to pyruvate, confirming the racemic mixture’s differential metabolic processing .

科学的研究の応用

Pharmaceutical Applications

Stress Relief and Sleep Quality Improvement

Recent studies have indicated that L-ornithine supplementation can alleviate stress and enhance sleep quality. A randomized controlled trial demonstrated that participants reported reduced fatigue and improved sleep metrics when supplemented with L-ornithine, suggesting its potential as a therapeutic agent for stress-related disorders .

EPR Dosimetry

DL-Ornithine has been investigated for its use in electron paramagnetic resonance (EPR) dosimetry. Research indicates that this compound hydrochloride rods can serve as radiation-sensitive materials, showing a direct correlation between the intensity of EPR signals and the absorbed dose of radiation. This property allows for precise measurement of radiation exposure, making it valuable in medical and environmental monitoring .

Nutritional Applications

Role in Metabolism

This compound is recognized for its role as a metabolic intermediate in the urea cycle, which is crucial for nitrogen metabolism. It is often included in dietary supplements aimed at enhancing athletic performance and recovery. Studies suggest that ornithine supplementation may help reduce ammonia levels during intense exercise, thereby improving endurance and reducing fatigue .

Chiral Separations

In analytical chemistry, this compound is utilized in chiral separation techniques to assess enantiomeric purity in pharmaceuticals. This application is vital for ensuring the efficacy and safety of chiral drugs, as different enantiomers can have vastly different biological effects .

Biotechnological Applications

Microbial Production

The production of L-ornithine through microbial fermentation has become a focus area due to its sustainability and efficiency. Research highlights the use of genetically engineered strains of Corynebacterium glutamicum to enhance L-ornithine yields. Recent advancements in metabolic engineering have led to improved production rates by optimizing metabolic pathways and reducing by-product formation .

| Strain | Production Method | Yield (g/L) | Notes |

|---|---|---|---|

| Corynebacterium glutamicum | Genetic Engineering | 13.6 | Enhanced through adaptive laboratory evolution |

| Saccharomyces cerevisiae | Metabolic Engineering | Low | Not scalable for industrial production |

Case Study 1: EPR Dosimetry with this compound

A study focusing on EPR dosimetry involved creating rods from this compound mixed with vinyl acetate. The rods demonstrated stable EPR signals under gamma irradiation, making them suitable for measuring doses ranging from 0.5 to 50 kGy. The study confirmed that the concentration of this compound significantly influenced the EPR signal intensity, highlighting its potential utility in radiation monitoring .

Case Study 2: Metabolic Engineering of Corynebacterium glutamicum

Research conducted on Corynebacterium glutamicum aimed to boost L-ornithine production through metabolic engineering techniques. By employing adaptive laboratory evolution alongside genetic modifications, researchers achieved a production titer of 13.6 g/L, representing a significant improvement over previous yields. This case exemplifies the effectiveness of combining various engineering strategies to enhance microbial production systems .

作用機序

DL-Ornithine is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland . It also plays a central role in the urea cycle, where it helps detoxify ammonia by converting it into urea . The side-chain amino group of ornithine attacks the carbonyl carbon of carbamoyl phosphate, forming citrulline and phosphate .

類似化合物との比較

L-Arginine: A precursor to DL-Ornithine and involved in the urea cycle.

L-Citrulline: Formed from this compound in the urea cycle.

Putrescine: A product of this compound decarboxylation.

Uniqueness: this compound is unique due to its dual role in detoxifying ammonia and serving as a precursor for other important compounds like citrulline and polyamines . Unlike L-arginine and L-citrulline, this compound is not directly coded for by DNA, making it a non-proteinogenic amino acid .

生物活性

DL-Ornithine, a non-proteinogenic amino acid, plays a significant role in various biological processes, including metabolism, cell signaling, and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its implications in cancer research, stress relief, and its role in urea cycle disorders.

Overview of this compound

This compound is an isomer of ornithine that exists as a racemic mixture of D- and L-forms. It is primarily involved in the urea cycle, facilitating the detoxification of ammonia and playing a crucial role in protein synthesis and metabolism.

Biological Functions

- Urea Cycle Participation :

-

Cancer Research :

- Recent studies indicate that higher levels of ornithine may correlate with reduced breast cancer risk. A matched case-control study found that each standard deviation increase in serum ornithine levels was associated with a 12% decrease in breast cancer risk (OR 0.88; 95% CI 0.79–0.97) . This suggests a potential protective effect of ornithine against certain cancers.

-

Stress Relief and Mood Improvement :

- A randomized controlled trial demonstrated that L-ornithine supplementation (400 mg/day) significantly reduced serum cortisol levels, which are often elevated during stress. Participants reported improved sleep quality and reduced feelings of anger after eight weeks of supplementation . The study highlighted the role of ornithine in modulating stress responses and improving overall mental health.

Case Study 1: Urea Cycle Disorder

A 19-year-old male with ornithine transcarbamylase (OTC) deficiency exhibited severe symptoms due to hyperammonemia, including convulsions and cerebral edema. Post-mortem analysis confirmed OTC deficiency through blood and urine amino acid profiling . This case underscores the critical role of ornithine in metabolic pathways and the consequences of its dysregulation.

Case Study 2: Musculoskeletal Pain

A study involving 358 adults assessed the relationship between circulating ornithine levels and musculoskeletal pain. Results indicated that individuals with persistent pain had significantly higher levels of ornithine compared to those without pain (102.1 µmol/L vs. 85.3 µmol/L; P = 0.033) . This finding suggests a potential link between elevated ornithine levels and chronic pain conditions.

Table: Summary of Key Findings on this compound

特性

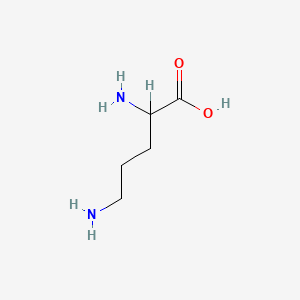

IUPAC Name |

2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26445-53-4 | |

| Record name | Ornithine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26445-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00860383 | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-07-9, 33960-23-5 | |

| Record name | (±)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。